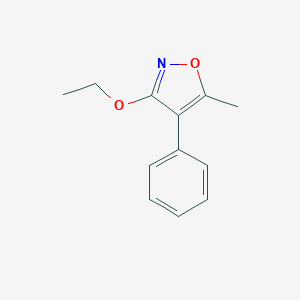
3-Ethoxy-5-methyl-4-phenylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-5-methyl-4-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-methyl-4-phenylisoxazole typically involves the cycloaddition of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives. The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts to facilitate the cycloaddition process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of scalable and eco-friendly synthetic strategies. Metal-free synthetic routes are being explored to reduce costs, toxicity, and waste generation associated with metal-catalyzed reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-5-methyl-4-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated isoxazoles .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
3-Ethoxy-5-methyl-4-phenylisoxazole is primarily recognized for its potential as an anti-inflammatory agent. Its structure is closely related to valdecoxib, a selective COX-2 inhibitor used for pain relief and inflammation reduction. The compound's ability to selectively inhibit COX enzymes makes it a candidate for further development in the treatment of inflammatory diseases and pain management.
Anti-inflammatory Properties
Research indicates that compounds with the isoxazole scaffold exhibit selectivity for COX-2 over COX-1, which is crucial in minimizing gastrointestinal side effects often associated with non-steroidal anti-inflammatory drugs (NSAIDs) . Studies have shown that this compound can inhibit COX-2 activity effectively, suggesting its potential utility in treating conditions like arthritis and other inflammatory disorders.
Cancer Treatment
In addition to its anti-inflammatory properties, there is emerging evidence that COX-2 inhibitors may play a role in cancer therapy by modulating tumor microenvironments and inhibiting tumor growth . The application of this compound in oncology warrants further investigation to explore its efficacy against various cancer types.
Synthesis Methodologies
The synthesis of this compound has been achieved through various coupling reactions, notably the Suzuki-Miyaura coupling and Sonogashira cross-coupling methods. These methodologies allow for the introduction of different substituents at the isoxazole ring, enhancing its pharmacological profile.
Suzuki-Miyaura Coupling
This method involves the reaction of 3-ethoxy-5-methylisoxazole with arylboronic acids under palladium catalysis. It has been reported that this reaction yields high-efficiency products while allowing for structural modifications . The versatility of this reaction makes it a valuable tool for synthesizing derivatives with enhanced biological activity.
Sonogashira Cross-Coupling
The Sonogashira reaction has also been employed using terminal alkynes to synthesize this compound derivatives. This method allows for the incorporation of alkyne functionalities, which can further modify the compound's pharmacological properties . The yields from these reactions have shown promise, indicating the compound's potential for diverse applications.
Case Studies and Research Findings
Numerous studies have documented the synthesis and evaluation of this compound derivatives:
Wirkmechanismus
The mechanism of action of 3-Ethoxy-5-methyl-4-phenylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trisubstituted Isoxazoles: These compounds share a similar core structure but differ in the substituents attached to the isoxazole ring.
Haloisoxazoles: Isoxazoles with halogen atoms, such as 3-ethoxy-4-iodo-5-methylisoxazole, exhibit different reactivity and properties.
Uniqueness
3-Ethoxy-5-methyl-4-phenylisoxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxy and phenyl groups contribute to its potential as a versatile intermediate in organic synthesis and its promising applications in medicinal chemistry .
Eigenschaften
CAS-Nummer |
146197-26-4 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
3-ethoxy-5-methyl-4-phenyl-1,2-oxazole |
InChI |
InChI=1S/C12H13NO2/c1-3-14-12-11(9(2)15-13-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
NECKEUOMTKFPGD-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C2=CC=CC=C2)C |
Kanonische SMILES |
CCOC1=NOC(=C1C2=CC=CC=C2)C |
Synonyme |
Isoxazole, 3-ethoxy-5-methyl-4-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















